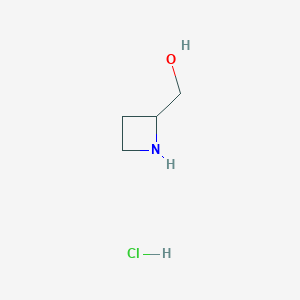(azetidin-2-yl)methanol hydrochloride
CAS No.: 1314981-29-7
Cat. No.: VC4250332
Molecular Formula: C4H10ClNO
Molecular Weight: 123.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1314981-29-7 |
|---|---|
| Molecular Formula | C4H10ClNO |
| Molecular Weight | 123.58 |
| IUPAC Name | azetidin-2-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H |
| Standard InChI Key | NNJFYVAXRAPUES-UHFFFAOYSA-N |
| SMILES | C1CNC1CO.Cl |
Introduction
Chemical Structure and Stereochemistry
The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted with a hydroxymethyl group at the second carbon. The chiral center at this position gives rise to enantiomers, with the (R)- and (S)-forms exhibiting distinct biological and chemical behaviors. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reactions .
Key Structural Features:
-
Azetidine ring: Strain due to the four-membered ring increases reactivity, facilitating nucleophilic substitution and ring-opening reactions.
-
Hydroxymethyl group: Provides a site for oxidation, esterification, or conjugation.
-
Chirality: Critical for interactions with biological targets, such as enzymes and receptors.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves chiral resolution or asymmetric catalysis to isolate the desired enantiomer. Common methods include:
Method 1: Chiral Resolution of Racemic Mixtures
-
Starting material: Azetidine derivatives or amino alcohols.
-
Chiral resolution: Enzymatic resolution or chiral column chromatography to separate enantiomers.
-
Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Method 2: Asymmetric Synthesis
-
Catalytic asymmetric hydrogenation: Utilizes chiral catalysts (e.g., BINAP-ruthenium complexes) to induce enantioselectivity .
-
Cyclization reactions: Ring-closing strategies using propane derivatives with leaving groups at the 1- and 3-positions .
Industrial-Scale Production:
-
Continuous flow reactors: Improve yield and purity by optimizing reaction conditions (e.g., temperature, pressure).
-
Advanced purification: Crystallization or chromatography to achieve ≥97% purity .
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline solid | |
| Melting Point | 173–182°C (decomposes) | |
| Solubility | Water, ethanol, DMSO | |
| Purity | ≥97% (HPLC) |
Chemical Reactivity
-
Oxidation: The hydroxymethyl group oxidizes to a ketone or aldehyde using agents like KMnO₄.
-
Nucleophilic substitution: The azetidine ring undergoes substitution with amines or thiols under acidic conditions .
-
Hydrogenolysis: Cleavage of the C–N bond under H₂/palladium catalysis .
Biological Activity and Applications
Antimicrobial Activity
Studies on azetidinone derivatives demonstrate broad-spectrum activity:
-
Bacterial strains: Staphylococcus aureus (MIC: 12.5 µg/mL), Escherichia coli (MIC: 25 µg/mL) .
-
Fungal strains: Candida albicans (MIC: 50 µg/mL) .
The mechanism involves inhibition of cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
Pharmaceutical Applications
-
Chiral auxiliary: Used in asymmetric synthesis of β-lactam antibiotics .
-
Neurological agents: Potential modulator of neurotransmitter receptors (e.g., GABAₐ).
-
Anticancer research: Derivatives show apoptosis-inducing activity in leukemia cell lines .
Comparative Analysis with Similar Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Piperidine | Six-membered ring | Lower ring strain, reduced reactivity |
| Pyrrolidine | Five-membered ring | Higher stability, less chiral utility |
| Azetidine | Parent compound (no substituents) | Lacks hydroxymethyl group |
The hydroxymethyl group in (azetidin-2-yl)methanol hydrochloride enhances its versatility in drug design compared to simpler azetidines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume